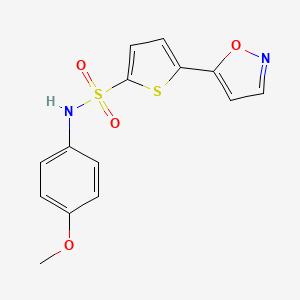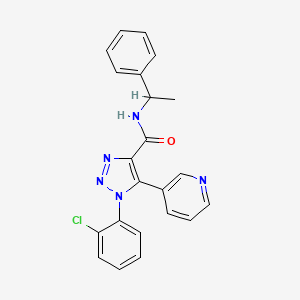![molecular formula C23H15F3N4O4S B14964515 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/structure/B14964515.png)
1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
The synthesis of 3-(3-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the oxadiazole and trifluoromethylphenyl groups. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors or continuous flow systems.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways or inhibition of key enzymes.
Comparación Con Compuestos Similares
Compared to other similar compounds, 3-(3-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups. Similar compounds include:
- 3-(3-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- 3-(3-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C23H15F3N4O4S |
|---|---|
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15F3N4O4S/c1-33-16-7-3-6-15(11-16)30-21(31)19-17(8-9-35-19)29(22(30)32)12-18-27-20(28-34-18)13-4-2-5-14(10-13)23(24,25)26/h2-11H,12H2,1H3 |
Clave InChI |
NNUPEBBIGNNSIF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B14964437.png)
![N-(2,5-dimethylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B14964449.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B14964456.png)
![ethyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B14964462.png)
![N-ethyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-phenylacetamide](/img/structure/B14964465.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B14964486.png)
![3-[(4-Ethylphenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14964492.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)oxy]ethanol](/img/structure/B14964499.png)
![N-(2-Methoxyethyl)-1-[4-(2,4,6-trimethylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide](/img/structure/B14964500.png)
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14964506.png)
![N-isobutyl-3-(2-methyl-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B14964511.png)
